molecular formula C13H18ClN B6277923 2-phenylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2763751-01-3

2-phenylspiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B6277923
CAS No.: 2763751-01-3
M. Wt: 223.74 g/mol
InChI Key: KUDZCZQEJUMJHR-UHFFFAOYSA-N
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Description

2-Phenylspiro[3. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylspiro[3.3]heptan-2-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. Common synthetic routes include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and amination reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[3.3]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Phenylspiro[3.3]heptan-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenylspiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Phenylspiro[3.3]heptan-2-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-Phenylspiro[3.3]heptan-2-amine: The non-hydrochloride form of the compound.

    5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid: Another spirocyclic compound with different functional groups.

The unique spirocyclic structure and specific functional groups of 2-phenylspiro[3

Properties

CAS No.

2763751-01-3

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-phenylspiro[3.3]heptan-2-amine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c14-13(11-5-2-1-3-6-11)9-12(10-13)7-4-8-12;/h1-3,5-6H,4,7-10,14H2;1H

InChI Key

KUDZCZQEJUMJHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)N.Cl

Purity

95

Origin of Product

United States

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